2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the amino group, dimethoxyphenyl, and ethoxybenzoyl groups through various substitution reactions.
Final coupling: The carboxamide group is introduced in the final step, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, indolizine derivatives can interact with enzymes, receptors, or DNA. They might inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
- 3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- 2-amino-3-(4-ethoxybenzoyl)indolizine
Uniqueness
The unique combination of functional groups in 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide might confer specific biological activities or chemical reactivity that distinguishes it from other indolizine derivatives.
Properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-4-34-17-10-8-16(9-11-17)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-13-12-18(32-2)15-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJHJALACEOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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